molecular formula C19H23NO2 B5602370 2-(2,3-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

2-(2,3-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide

Cat. No.: B5602370
M. Wt: 297.4 g/mol
InChI Key: XDQFRFDDIKYCTR-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(2-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.172878976 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity and Molecular Docking Analysis

One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug, showcasing the potential of acetamide derivatives in targeting cancer cells. This research highlights the compound's ability to bind to the VEGFr receptor, suggesting its utility in cancer treatment through in silico modeling studies. The compound's crystal structure and intermolecular interactions were elucidated, providing a basis for understanding its anticancer activity (G. Sharma et al., 2018).

Environmental Monitoring

Another study introduced a fluorescent probe based on an acetamide derivative for the sensitive detection of carbonyl compounds in environmental water samples. This research underscores the compound's role in environmental monitoring, particularly in detecting contaminants like aldehydes and ketones in water, which is critical for environmental protection and public health (S. Houdier et al., 2000).

Anticonvulsant Activity

Research into trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their analogs has revealed their potential as anticonvulsant agents. One particular derivative exhibited significant effectiveness in preventing seizures in mice, suggesting these compounds' utility in developing new treatments for epilepsy. The study provides insights into the mechanisms of action, including the inhibition of voltage-gated sodium currents and enhancement of GABA effects, offering a promising avenue for therapeutic development (E. Pękala et al., 2011).

Potential Pesticide Applications

A study on the characterization of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction presented new data on compounds with potential as pesticides. This research contributes to the development of more effective and safer agricultural chemicals, highlighting the role of acetamide derivatives in pest control strategies (E. Olszewska et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Without more information, it’s difficult to speculate .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of pharmaceuticals, polymers, or other chemical products .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-13(2)16-9-5-6-10-17(16)20-19(21)12-22-18-11-7-8-14(3)15(18)4/h5-11,13H,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQFRFDDIKYCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC=C2C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.